Aak1-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

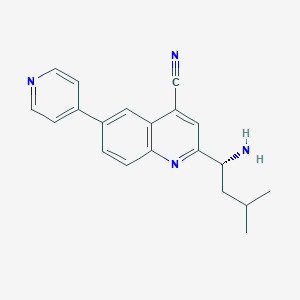

AAK1-IN-3 is a quinoline-based small molecule inhibitor targeting Adaptor-Associated Protein Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis and neurotransmitter signaling. It exhibits potent inhibitory activity with an IC50 of 11 nM against AAK1 in biochemical assays . The compound demonstrates significant brain permeability (blood-to-plasma ratio of 1.3), enabling its application in neuropathic pain research . Structurally, it has a molecular formula of C20H20N4 and a molecular weight of 316.4 g/mol . Its trifluoroacetate (TFA) salt form (this compound TFA) enhances solubility and stability, with a molecular weight of 544.45 g/mol .

In vitro, this compound inhibits AAK1 in HEK293 cells with an IC50 of 108 nM .

Preparation Methods

The synthesis of Aak1-IN-3 involves a series of chemical reactions, starting with the preparation of key intermediates. One common synthetic route includes the use of pyrrolo[2,1-f][1,2,4]triazine-based compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Aak1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Aak1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of AAK1 in cellular signaling pathways . In biology, it is used to investigate the effects of AAK1 inhibition on receptor endocytosis and other cellular processes . In medicine, this compound has shown potential as a therapeutic agent for treating neuropathic pain, viral infections, and neurological disorders . In industry, it is used in drug discovery programs to develop new AAK1 inhibitors with improved efficacy and selectivity .

Mechanism of Action

Aak1-IN-3 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the AP2 complex and other substrates . This inhibition disrupts receptor endocytosis and other cellular processes regulated by AAK1 . The molecular targets and pathways involved include the phosphorylation of AP2M1 and the modulation of clathrin-mediated endocytosis .

Comparison with Similar Compounds

Comparison with Similar AAK1 Inhibitors

The following table summarizes key properties of AAK1-IN-3 and structurally/functionally related compounds:

Key Findings:

Potency and Selectivity: this compound is the most well-characterized inhibitor in its class, with a sub-20 nM IC50, surpassing many analogs like AAK1-IN-2 and AAK1-IN-4, which lack published potency data . Its selectivity over other kinases (e.g., GSK-3β, Notch-related kinases) remains unquantified but is implied by its focused mechanistic studies .

Structural Advantages: The quinoline scaffold of this compound confers optimal binding to AAK1’s ATP pocket, while LP-935509 (pyrimidine-based) and BMT-090605 (benzamide-based) may exhibit divergent off-target effects due to structural differences .

Challenges in Cross-Compound Comparisons

- Assay Variability : this compound’s IC50 varies between biochemical (11 nM) and cellular (108 nM) assays, highlighting the need for standardized testing protocols when comparing inhibitors .

- Data Gaps : Many analogs (e.g., AAK1-IN-2, AAK1-IN-4) lack published IC50 values, pharmacokinetic profiles, or in vivo data, complicating direct comparisons .

- Structural Heterogeneity: Differences in core scaffolds (quinoline vs. benzamide) may influence solubility, toxicity, and off-target effects, necessitating head-to-head studies .

Biological Activity

Aak1-IN-3 is a small molecule inhibitor targeting the AP2-associated protein kinase 1 (AAK1), a key regulator in clathrin-mediated endocytosis and various cellular signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of AAK1

AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP2 complex, which is essential for the formation of clathrin-coated vesicles. AAK1's activity is implicated in several physiological processes, including T cell migration and viral entry into cells. The inhibition of AAK1 has been shown to disrupt these processes, making it a target for therapeutic intervention in various diseases.

This compound functions primarily through the following mechanisms:

- Inhibition of Clathrin-Mediated Endocytosis : this compound inhibits AAK1's ability to phosphorylate AP2M1, thereby disrupting clathrin assembly and endocytosis. This effect has been demonstrated in studies showing that T cells treated with Aak1 inhibitors exhibited enhanced migration towards chemokine ligands (CXCL9/10) due to reduced endocytosis of CXCR3 receptors .

- Modulation of Immune Responses : By affecting T cell trafficking, this compound may alter immune responses. Research indicates that inhibition of AAK1 can enhance T cell infiltration into tumors, suggesting potential applications in cancer immunotherapy .

- Impact on Viral Infections : AAK1 is involved in the entry of certain viruses into host cells. Inhibitors like this compound may reduce viral replication by blocking the endocytic pathways utilized by viruses such as HIV and HCV .

Case Studies

Recent studies have explored the effects of this compound on various biological systems:

- T Cell Migration : In vitro assays demonstrated that primary T cells overexpressing a dominant-negative form of AAK1 (DN125) showed significantly increased migration towards CXCR3 ligands compared to controls. This suggests that inhibiting AAK1 enhances T cell responsiveness to chemokines .

- Viral Replication : Research has indicated that AAK1 inhibitors can impair the replication of viruses by disrupting their entry mechanisms. For instance, studies have reported that compounds targeting AAK1 can inhibit HCV assembly and HIV replication, highlighting their potential as antiviral agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Properties

Molecular Formula |

C20H20N4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |

InChI |

InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1 |

InChI Key |

FMNWOBLAZAYOSG-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Canonical SMILES |

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.